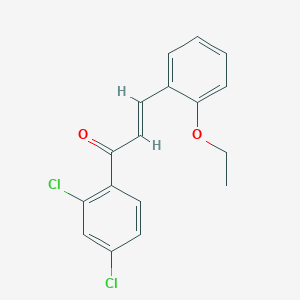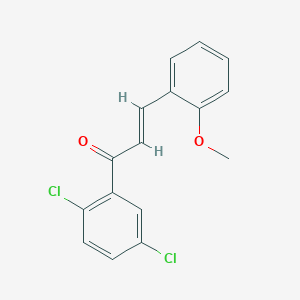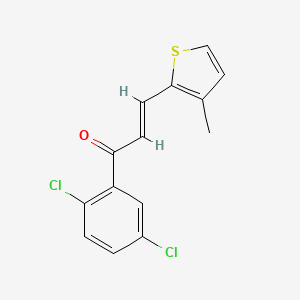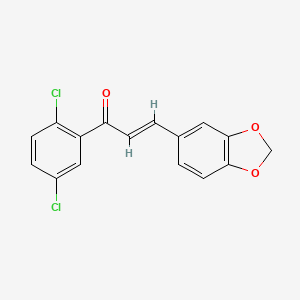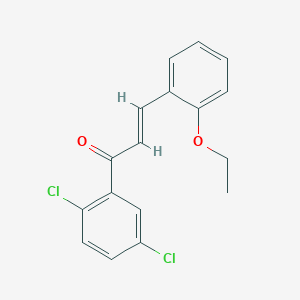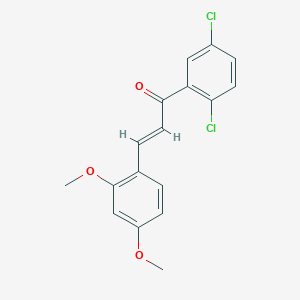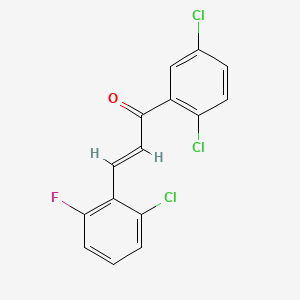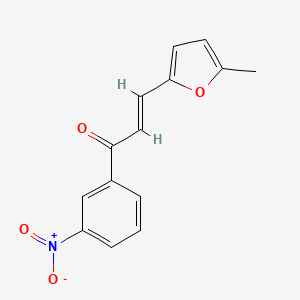
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as (2E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an important building block in organic synthesis, and has been used in a wide range of industrial and scientific applications. This compound has been studied extensively, and its properties and potential uses have been explored in detail.
作用機序
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to act as a substrate for enzymes, and may also interact with other molecules in the body. It is possible that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect. It is also possible that this compound may have an effect on the activity of enzymes, or may interact with other molecules in the body to produce a physiological effect.
実験室実験の利点と制限
The advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are still being studied.
将来の方向性
The future directions for (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. It is also possible that this compound may be used in the development of new drugs or other therapeutic compounds. Additionally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production. Finally, further research into the properties of this compound may lead to new methods of analysis and characterization.
合成法
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is usually accomplished by a two-step process. The first step involves the reaction of 4-tert-butylphenol with 3-chlorobenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one and its isomer, (2Z)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one. The second step involves the separation of the two isomers by chromatography.
科学的研究の応用
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, and has been used to study the mechanism of action of enzymes and other biological molecules. It has also been used as a model compound to study the properties of other compounds and to aid in the design of new compounds.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKDEAIGQDRIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




